2-Fluoro-but-2-enoic acid
Description
Significance of Fluorine Incorporation in Organic Molecules for Advanced Research
The introduction of fluorine into organic molecules imparts a range of distinctive properties that are highly sought after in advanced research. numberanalytics.com These effects stem from the fundamental characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. numberanalytics.com
The high electronegativity of fluorine significantly alters the electronic environment of a molecule. nih.gov This strong inductive effect (-I) withdraws electron density, which can stabilize molecular orbitals and influence the acidity and basicity of nearby functional groups. nih.govumons.ac.be For instance, the acidity of a carboxylic acid is enhanced by the presence of a fluorine atom. In addition to inductive effects, fluorine can participate in resonance or mesomeric effects (+M), which involve the donation of its lone pair electrons. umons.ac.beroyalsocietypublishing.org The interplay between these inductive and mesomeric effects is complex and can lead to nuanced changes in electronic structure and reactivity. umons.ac.be
Fluorine substitution also exerts a profound influence on molecular conformation. beilstein-journals.org One of the most notable phenomena is the "gauche effect," where a conformation with adjacent electronegative substituents, such as fluorine, in a gauche arrangement (approximately 60° dihedral angle) is favored over the anti conformation (180°). wikipedia.orgresearchgate.net This effect is often attributed to hyperconjugation, a stabilizing interaction involving the donation of electron density from a C-H or C-C sigma bonding orbital into the antibonding orbital (σ*) of a vicinal C-F bond. beilstein-journals.orgwikipedia.orgrsc.org These stereoelectronic interactions, including hyperconjugation, dipole-dipole interactions, and charge-dipole interactions, allow for the precise control of molecular shape, which is critical in designing molecules with specific biological activities or material properties. beilstein-journals.orgresearchgate.net
In medicinal chemistry, the concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful tool for drug design. tandfonline.com Fluorine is a versatile bioisostere for several atoms and functional groups. selvita.comacs.org Due to its van der Waals radius being intermediate between that of hydrogen and oxygen, fluorine can often replace a hydrogen atom without causing significant steric hindrance. sci-hub.se This substitution can, however, lead to dramatic changes in a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. tandfonline.com
Fluorinated motifs can also mimic other functional groups. For instance, the CF₂H group has been employed as a bioisostere for hydroxyl (OH), thiol (SH), and methyl (CH₃) groups. tandfonline.com The unique electronic properties of fluorine allow it to act as a functional mimetic of carbonyl groups in certain contexts. selvita.comacs.org This ability to serve as a bioisostere for various functionalities provides medicinal chemists with a valuable strategy to modulate the properties of drug candidates to enhance their efficacy and pharmacokinetic profiles. acs.org
Contextualization of α,β-Unsaturated Carboxylic Acids
α,β-Unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This structural arrangement leads to a unique reactivity profile that is central to their utility in organic synthesis.
But-2-enoic acid, also known as crotonic acid, is a four-carbon α,β-unsaturated carboxylic acid. wikipedia.org Its structure consists of a four-carbon chain with a double bond between the second and third carbon atoms and a carboxylic acid group at the C1 position. doubtnut.com But-2-enoic acid exists as two geometric isomers: the trans isomer (crotonic acid) and the cis isomer (isocrotonic acid). wikipedia.orgwikipedia.org The trans isomer is generally more stable. altmeyers.org The presence of the double bond and the carboxylic acid group in conjugation dictates the planarity of this portion of the molecule.
Table 1: Isomers of But-2-enoic Acid
| Isomer | Systematic Name | Common Name | Configuration |
|---|---|---|---|
| trans | (E)-but-2-enoic acid | Crotonic acid | Trans |
This table outlines the two geometric isomers of but-2-enoic acid, their systematic and common names, and their respective configurations.
The conjugated system in α,β-unsaturated carboxylic acids gives rise to their characteristic reactivity. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic. This allows for conjugate addition reactions, also known as Michael additions, where nucleophiles attack the β-carbon. wikipedia.org
Furthermore, the double bond can undergo electrophilic addition reactions, though these are often less favorable than conjugate addition. The carboxylic acid group itself can undergo its typical reactions, such as esterification and conversion to acid chlorides. The reactivity of the but-2-enoic acid scaffold can be influenced by substituents on the carbon framework. For example, hydrogenation of crotonic acid yields butyric acid. wikipedia.org
Unique Aspects of 2-Fluoro-but-2-enoic Acid within Fluoro-olefinic Carboxylic Acid Frameworks
This compound is a fluorinated derivative of but-2-enoic acid with a fluorine atom at the C2 position. This substitution introduces significant electronic and steric effects that distinguish it from its non-fluorinated counterpart and other fluoro-olefinic carboxylic acids. The fluorine atom's strong electron-withdrawing effect enhances the acidity of the carboxylic acid group.
The presence of the fluorine atom on the double bond also influences the reactivity of the alkene. It can affect the susceptibility of the double bond to both nucleophilic and electrophilic attack. The synthesis of this compound can be achieved through methods such as the fluorination of but-2-enoic acid with a suitable fluorinating agent. The unique combination of a fluoro-olefin and a carboxylic acid within a small molecular framework makes this compound a valuable building block in the synthesis of more complex fluorinated molecules for various research applications. ontosight.ai
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| But-2-enoic acid |
| Crotonic acid |
| Isocrotonic acid |
| Butyric acid |
| 1,2-difluoroethane |
| 2-bromo-but-2-enoic acid |
| 4-Amino-2-fluorobut-2-enoic acid |
| (E)-4-fluorobut-2-enoic acid |
| 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester |
| 3-[2-(Difluoromethoxy)phenyl]but-2-enoic acid |
| 2-Fluorobut-2-ene |
| 3-substituted 2-methylbut-2-enoic acid derivatives |
| (E)-4-fluorobut-2-enoic Acid |
| 4-Fluoro-3-hydroxybutanoic acid |
| Halogenated But-2-enoic acid |
| 5,6,8-trifluoro-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid methyl ester |
| 5-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-furan-2,3-dione |
| pentafluoroacetophenone |
| dimethyl oxalate |
This table lists all the chemical compounds mentioned in the article.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-fluorobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCDSJZGNUDNCO-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)O)\F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-87-9 | |
| Record name | 2-fluorobut-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Fluoro but 2 Enoic Acid and Its Structural Analogs
Direct Fluorination Strategies
Direct fluorination involves the conversion of a C-H or C-X bond (where X is a leaving group) to a C-F bond on the butenoic acid backbone. The primary challenge in this approach is controlling the regioselectivity—ensuring the fluorine atom is introduced at the desired C2 position of the but-2-enoic acid structure.
Achieving regioselectivity in the fluorination of butenoic acid derivatives is a significant synthetic hurdle. The electronic properties of the α,β-unsaturated system influence the reactivity of the double bond. Methodologies often rely on electrophilic fluorinating agents that are attracted to the electron-rich enolate form of the carboxylic acid or its ester equivalent. The precise positioning of the fluorine atom is dictated by the reaction mechanism and the nature of the substrate and reagent. While direct fluorination of butenoic acid itself is not widely documented, the principles are drawn from related transformations, such as the synthesis of 2-fluoromalonate esters, which serve as versatile building blocks for more complex fluorinated compounds acsgcipr.org. The challenge lies in preventing competing reactions, such as addition to the double bond or reaction at other positions.
The success of direct fluorination hinges on the choice of the fluorinating agent. These reagents are broadly classified as electrophilic or nucleophilic tcichemicals.com. For the synthesis of α-fluoro unsaturated acids like 2-fluoro-but-2-enoic acid, electrophilic agents are typically employed.
Electrophilic Fluorinating Agents: Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are common sources of "electrophilic" fluorine. They react with enolates or enol ethers derived from butenoic acid esters to install the fluorine atom at the α-position.
Reaction Conditions: Optimization of reaction conditions is critical for yield and selectivity. This includes the choice of solvent, temperature, and the base used to generate the necessary enolate intermediate. For instance, the fluorination of an enolate derived from a butenoic ester would typically be carried out at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to control reactivity and minimize side reactions.
| Fluorinating Agent | Type | Typical Application |
| Selectfluor | Electrophilic | Fluorination of enolates and other nucleophilic carbon centers |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Fluorination of carbanions, enolates, and silyl (B83357) enol ethers |
| Diethylaminosulfur trifluoride (DAST) | Nucleophilic | Deoxyfluorination of alcohols and carbonyls |
Constructive Approaches to the Fluoro-alkenoic Acid Moiety
Instead of directly fluorinating a butenoic acid scaffold, constructive methods build the fluoro-alkenoic acid moiety through carbon-carbon bond formation. Decarboxylative strategies are particularly prominent, as they utilize readily available α,β-unsaturated carboxylic acids as starting materials.
Decarboxylative fluoroalkylation is a powerful method where the carboxylic acid group of an α,β-unsaturated acid is removed and replaced with a fluoroalkyl group (e.g., -CF3, -CF2H). This process typically involves the generation of a fluoroalkyl radical, which then adds to the alkene, followed by the loss of carbon dioxide.
Copper catalysis is a highly effective method for the decarboxylative fluoroalkylation of α,β-unsaturated carboxylic acids, such as cinnamic acids, which are structural analogs of but-2-enoic acid. organic-chemistry.orgacs.org These reactions provide a route to vinylic di- and trifluoromethylated alkenes with high efficiency and stereoselectivity. cas.cn
Key Reagents and Catalysts:
Fluoroalkylating Agents: Common sources for the fluoroalkyl group include sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) and Togni-type electrophilic reagents. organic-chemistry.orgacs.orgcas.cn
Copper Catalysts: A variety of copper salts can be used, with CuSO4·5H2O and CuCl being effective. organic-chemistry.orgthieme-connect.com In some cases, a co-catalyst or promoter like silver carbonate (Ag2CO3) is used to facilitate the decarboxylation step. thieme-connect.comresearchgate.net
The reaction mechanism is believed to involve the generation of a fluoroalkyl radical, which adds to the double bond of the unsaturated acid. The resulting radical intermediate then undergoes decarboxylation and subsequent steps to yield the final fluoroalkylated alkene. These reactions often exhibit excellent stereoselectivity, predominantly forming the E-isomer of the product. cas.cnthieme-connect.com
Table 2: Examples of Copper-Catalyzed Decarboxylative Trifluoromethylation Data synthesized from multiple sources. cas.cnthieme-connect.com
| Substrate (α,β-Unsaturated Acid) | Copper Catalyst | Fluoroalkylating Agent | Promoter | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|
| Cinnamic Acid | CuCl | CF3SO2Na | Ag2CO3 | 75 | >99:1 |
| 4-Methylcinnamic Acid | CuCl | CF3SO2Na | Ag2CO3 | 82 | >99:1 |
| 4-Chlorocinnamic Acid | CuCl | CF3SO2Na | Ag2CO3 | 71 | >99:1 |
To align with the principles of green chemistry, metal-free alternatives for decarboxylative fluoroalkylation have been developed. These methods often rely on photoredox catalysis, using visible light to initiate the reaction. researchgate.netscispace.com
In a typical system, a photocatalyst, such as eosin (B541160) Y or an iridium complex like fac-Ir(ppy)3, absorbs visible light and initiates a single-electron transfer (SET) process. researchgate.netacs.org This leads to the formation of a fluoroalkyl radical from a suitable precursor. This radical then engages with the α,β-unsaturated carboxylic acid in a similar fashion to the metal-catalyzed pathways, resulting in decarboxylation and the formation of the fluoroalkylated alkene. bohrium.com
These photocatalytic methods are advantageous due to their mild reaction conditions, often proceeding at room temperature and avoiding the use of potentially toxic or expensive transition metals. acs.orgbohrium.com This approach represents a sustainable and operationally simple strategy for accessing fluoroalkylated alkenes. acs.org
Decarboxylative Fluoroalkylation Techniques
Radical Cascade Reactions Initiated by Fluoroalkyl Carboxylic Acids
Radical cascade reactions represent a powerful tool in modern organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient step. researchgate.net In the context of fluoroalkyl compounds, these cascades can be initiated by the generation of a fluoroalkyl radical. While direct initiation from fluoroalkyl carboxylic acids is one possibility, a more common approach involves the use of related precursors like fluoroalkylsulfonyl chlorides, which can generate the required radical species.
One notable strategy is the catalytic asymmetric radical aminoperfluoroalkylation of alkenes. nih.gov This method utilizes a dual CuBr/chiral phosphoric acid catalytic system to react alkenes with fluoroalkylsulfonyl chlorides. The process is initiated by a single-electron transfer from the copper(I) catalyst to the fluoroalkylsulfonyl chloride, which generates a fluoroalkyl radical and sulfur dioxide. This radical then adds to an alkene, initiating a cascade that culminates in an intramolecular cyclization to form enantioenriched fluoroalkylated amines. nih.gov Silver carbonate is often added to scavenge the chloride ions and prevent undesired background reactions. nih.gov Mechanistic studies, including radical trapping experiments, have confirmed the involvement of highly reactive radical intermediates in these transformations. nih.gov
These cascade reactions are highly valued for their ability to build molecular complexity rapidly and for their broad substrate scope and functional group tolerance, making them an attractive, albeit indirect, route to precursors for compounds like this compound. nih.gov
Halodecarboxylation Reactions for Halogenated Olefins
Halodecarboxylation is a fundamental transformation that converts carboxylic acids into organic halides through the cleavage of a carbon-carbon bond and the release of carbon dioxide. acs.orgnih.gov This method is particularly significant for synthesizing halogenated olefins (haloalkenes), which are valuable intermediates. nih.gov The classic example is the Hunsdiecker reaction, which traditionally uses a silver salt of a carboxylic acid treated with a halogen. nih.gov
Modern variations of this reaction have been developed to improve efficacy and expand the substrate scope, using carboxylates of mercury, thallium, or lead, or employing oxidative decarboxylation protocols with reagents like N-halosuccinimides. researchgate.net When applied to α,β-unsaturated carboxylic acids, halodecarboxylation can yield the corresponding vinyl halides. acs.orgresearchgate.net
The reaction mechanism is believed to proceed via a radical pathway, especially in light of evidence from the related Kochi reaction. acs.orgnih.gov However, the specific conditions can greatly influence the outcome. For instance, a method using Oxone® and a sodium halide in the presence of sodium carbonate has been shown to produce (E)-β-halostyrenes from cinnamic acid derivatives. researchgate.net The proposed mechanism involves the oxidation of the halide ion to a hypohalite, which then adds across the double bond, followed by decarboxylation to yield the final haloalkene. researchgate.net
Table 1: Comparison of Halodecarboxylation Methods for α,β-Unsaturated Acids
| Method | Reagents | Key Features | Typical Products |
|---|---|---|---|
| Hunsdiecker Reaction | Silver carboxylate, Br₂ | Classic method, often requires stoichiometric silver. | Vinyl bromides |
| Cristol-Firth Modification | HgO, Br₂ | Tolerates moisture better than the classic Hunsdiecker. nih.gov | Vinyl bromides |
| Kochi Reaction | Lead tetraacetate, LiCl | Proceeds via a radical mechanism. nih.gov | Vinyl chlorides |
| Oxone® Method | Oxone®, NaX (X=Cl, Br) | Mild conditions, generates hypohalite in situ. researchgate.net | Vinyl chlorides/bromides |
Elimination Reactions from Pre-fluorinated Intermediates
Elimination reactions are a cornerstone of alkene synthesis, providing a direct method to form carbon-carbon double bonds. masterorganicchemistry.com In the synthesis of this compound, this strategy involves the removal of atoms or groups from an adjacent carbon pair in a pre-fluorinated alkane intermediate to generate the desired fluoroalkene structure. The stereochemical outcome of these reactions is often dependent on the specific mechanism, which can be either E1 (unimolecular) or E2 (bimolecular). masterorganicchemistry.com
The E2 mechanism, which requires a strong base, is stereospecific and typically proceeds via an anti-periplanar arrangement of the leaving group and the proton being abstracted. organic-chemistry.org In contrast, the E1 mechanism involves a carbocation intermediate and is generally not stereospecific, often yielding a mixture of products. masterorganicchemistry.com
A key strategy for synthesizing fluorinated alkenes is β-fluoride elimination, where a fluoride (B91410) ion acts as the leaving group. Although fluoride is typically a poor leaving group, certain conditions can facilitate its departure. For example, copper-catalyzed reactions have been developed that proceed through an alkenyl copper intermediate, from which β-fluoride elimination can occur. nih.gov DFT calculations suggest that such eliminations can proceed through a syn-elimination pathway, which is a departure from the more common anti-elimination seen in many E2 reactions. nih.gov The choice of reagents and reaction conditions, such as using strong acids like H₂SO₄ to dehydrate fluorinated alcohol precursors, can drive the elimination and control the regioselectivity of the resulting double bond. masterorganicchemistry.com
Carbonylation Reactions Involving Vinylmercuric Halides
Carbonylation reactions are a powerful method for introducing a carbonyl group into an organic molecule. Historically, the carbonylation of organomercury compounds, such as vinylmercuric halides, provided a route to α,β-unsaturated carboxylic acids and their derivatives. This reaction typically involved treating the vinylmercuric halide with carbon monoxide in the presence of a transition metal catalyst.
However, due to the high toxicity of mercury compounds, modern synthetic chemistry has largely moved towards safer and more versatile alternatives. Palladium-catalyzed carbonylation of vinyl triflates or vinyl halides has become a preferred method. nih.gov These reactions offer a general and efficient protocol for synthesizing α,β-unsaturated aldehydes, esters, and amides under mild conditions. nih.gov The use of specific palladium catalysts with specialized ligands, such as pyridyl-substituted d(t)bpx-type ligands, is often crucial for achieving high yields and selectivity. nih.gov Other modern approaches include the copper(I)-catalyzed carboxylation of alkenylboronic esters with CO₂, which demonstrates wide generality and high functional group tolerance. organic-chemistry.org
Stereoselective Synthesis and Isomeric Control
The biological activity and material properties of molecules are often dictated by their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of this compound is of paramount importance. This includes managing both the configuration of stereocenters (enantioselectivity and diastereoselectivity) and the geometry of the double bond (E/Z isomerism).
Enantioselective and Diastereoselective Methods in Fluoroalkylation
The asymmetric introduction of fluorine or fluorinated groups into a molecule is a significant challenge in organic synthesis. nih.gov Several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.
One successful approach is the use of chiral catalysts in radical reactions. For example, the dual copper/chiral phosphoric acid system used in the aminoperfluoroalkylation of alkenes can induce high enantioselectivity, producing chiral β-fluoroalkyl amines. nih.gov Another powerful method is the zwitterionic aza-Claisen rearrangement. Reacting α-fluoroacid chlorides with homochiral N-allylpyrrolidines under Lewis acid catalysis can generate N-(α-fluoro-γ-vinylamide) products with excellent diastereoselectivity (up to 99% de). researchgate.net These intermediates can then be converted into other valuable chiral building blocks. researchgate.net Asymmetric hydrogenation of fluoromethylated olefins using chiral catalysts is another effective strategy for creating fluorinated stereocenters with high enantiomeric excess. nih.gov
Table 2: Selected Stereoselective Fluoroalkylation Methods
| Method | Reaction Type | Chiral Source | Stereocontrol | Key Features |
|---|---|---|---|---|
| Asymmetric Radical Aminofluoroalkylation | Radical Addition/Cyclization | Chiral Phosphoric Acid | Enantioselective | Dual catalytic system enables asymmetric radical transformations. nih.gov |
| Zwitterionic aza-Claisen Rearrangement | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Chiral N-allylpyrrolidine | Diastereoselective | Forms C-C bond with high control over the new stereocenter. researchgate.net |
| Asymmetric Hydrogenation | Alkene Reduction | Chiral Metal Catalyst | Enantioselective | Reduces a prochiral alkene to a chiral alkane. nih.gov |
| Mukaiyama-Michael Reaction | Conjugate Addition | Chiral bis(oxazoline)–Cu(II) complex | Enantioselective/Diastereoselective | Used for synthesizing functionalized butenolides. acs.org |
Control of E/Z Isomerism in But-2-enoic Acid Synthesis
The geometry of the double bond in this compound gives rise to E/Z isomerism. The E isomer has the highest priority groups on opposite sides of the double bond, while the Z isomer has them on the same side, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. studymind.co.uksavemyexams.com Since E and Z isomers can have different physical and chemical properties, controlling the stereochemical outcome of the synthesis is crucial. docbrown.info
Several synthetic strategies can be employed to control E/Z isomerism. The choice of reaction mechanism is a key factor; for example, certain elimination reactions exhibit inherent stereoselectivity. Julia-Kocienski and related olefinations are well-known for producing E-alkenes with high selectivity. Conversely, modifications of the Peterson olefination can be tuned to yield either E or Z isomers. organic-chemistry.org
Post-synthetic isomerization is another viable strategy. For instance, it has been demonstrated that methyl (Z)-3-propyl-4-oxo-2-butenoate can be effectively isomerized to the more stable E isomer under acidic conditions. figshare.com This allows for the synthesis of a specific isomer that may be difficult to obtain directly. The selection of catalysts and reagents in carbonylation or cross-coupling reactions can also influence the E/Z ratio of the final product. organic-chemistry.org
Derivatization and Functionalization of the this compound Scaffold
The this compound framework serves as a versatile platform for the introduction of diverse chemical functionalities. Strategic modifications to this scaffold can be achieved through reactions targeting either the carbon-carbon double bond or by introducing aromatic and heterocyclic substituents. These derivatization approaches expand the chemical space accessible from this fluorinated building block, enabling the synthesis of a wide array of structurally complex and potentially biologically active molecules.
Synthesis of Aromatic and Heterocyclic Fluoro-butenoic Acid Derivatives
The introduction of aromatic and heterocyclic moieties onto the this compound backbone is a key strategy for creating novel derivatives with tailored electronic and steric properties. Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds and are well-suited for this purpose. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable routes to arylated and heteroarylated products.
In a typical Suzuki-Miyaura coupling approach, a suitable precursor, such as a bromo-substituted this compound derivative, can be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction facilitates the formation of a new carbon-carbon bond at the site of the bromine atom, leading to the desired aromatic or heterocyclic derivative. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivities.
Similarly, the Heck reaction offers a pathway to introduce aryl or heteroaryl groups by coupling an aryl or heteroaryl halide with the this compound scaffold. This reaction is typically catalyzed by a palladium(0) species and requires a base to regenerate the active catalyst. The regioselectivity of the addition across the double bond is a key consideration in this methodology.
The Sonogashira coupling enables the introduction of alkynyl-aromatic or -heterocyclic groups. This reaction involves the coupling of a terminal alkyne with a halide-substituted this compound derivative, catalyzed by a combination of palladium and copper complexes. This method provides access to derivatives with extended conjugation.
While the direct application of these cross-coupling reactions to this compound itself is a subject of ongoing research, the principles established for related fluorinated acrylic acid systems provide a strong foundation for the development of these synthetic routes. The functional group tolerance and broad substrate scope of modern cross-coupling methods suggest their high potential for the efficient synthesis of a diverse library of aromatic and heterocyclic this compound derivatives.
| Reaction Type | Typical Substrates | Catalyst System | General Reaction Conditions | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-alkenoic acid derivative, Aryl/Heteroaryl boronic acid | Pd(PPh3)4, Pd(dppf)Cl2 | Base (e.g., Na2CO3, K3PO4), Solvent (e.g., Toluene, Dioxane, DMF), Heat | 3-Aryl/Heteroaryl-alkenoic acid derivative |
| Heck Reaction | Alkenoic acid derivative, Aryl/Heteroaryl halide | Pd(OAc)2, Pd2(dba)3 with phosphine (B1218219) ligands | Base (e.g., Et3N, K2CO3), Solvent (e.g., Acetonitrile (B52724), DMF), Heat | 3-Aryl/Heteroaryl-alkenoic acid derivative |
| Sonogashira Coupling | Halo-alkenoic acid derivative, Terminal aryl/heteroaryl alkyne | Pd(PPh3)4/CuI | Base (e.g., Et3N, piperidine), Solvent (e.g., THF, DMF) | 3-(Aryl/Heteroaryl-ethynyl)-alkenoic acid derivative |
Introduction of Additional Functional Groups to the Alkenoic Chain
The carbon-carbon double bond in the this compound scaffold is a prime site for introducing additional functional groups, leading to a diverse range of derivatives with altered stereochemistry and reactivity. Key transformations include dihydroxylation, epoxidation followed by ring-opening, and conjugate addition reactions.
Dihydroxylation: The creation of vicinal diols can be achieved through dihydroxylation of the double bond. Asymmetric dihydroxylation, a powerful method for introducing chirality, has been successfully applied to a related 4-fluorobut-2E-enoate system. beilstein-journals.orgnih.gov Using Sharpless asymmetric dihydroxylation conditions, which employ osmium tetroxide as the catalyst in the presence of a chiral ligand, both enantiomers of the corresponding diol can be obtained in high enantiomeric excess. beilstein-journals.orgnih.gov The choice of the chiral ligand, such as (DHQ)₂AQN or (DHQD)₂AQN, dictates the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov
| Entry | Chiral Ligand (AD-mix) | Osmium Catalyst Loading (mol %) | Ligand Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | AD-mix α ((DHQ)₂PHAL) | - | - | - | 95 |
| 2 | AD-mix β ((DHQD)₂PHAL) | - | - | - | 97 |
| 3 | (DHQ)₂AQN | 1 | 5 | 54 | 95 |
| 4 | (DHQD)₂AQN | 1 | 5 | 56 | 97 |
Epoxidation and Ring-Opening: The double bond can be converted to an epoxide, a versatile intermediate that can undergo subsequent ring-opening reactions with various nucleophiles. The epoxidation of fluorinated α,β-unsaturated esters can be achieved using reagents such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). nih.govbeilstein-journals.org The resulting 2,3-epoxyesters are valuable building blocks. The regioselectivity of the subsequent ring-opening is influenced by the electronic nature of the fluorine-containing substituent. Nucleophilic attack generally occurs at the carbon atom further from the electron-withdrawing group in a stereo- and regioselective Sₙ2 manner. nih.gov This allows for the introduction of a wide range of functionalities, including amines, thiols, and halides, leading to the formation of 2-substituted 3-hydroxyesters with anti-stereochemistry. nih.gov
Conjugate Addition: The electron-withdrawing nature of the fluorine atom and the carboxyl group activates the double bond of this compound for nucleophilic conjugate addition (Michael addition). wikipedia.org This reaction allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position of the carbonyl group. A wide range of soft nucleophiles, such as enolates, amines, and thiols, can be employed in this transformation. wikipedia.org The regioselectivity of the addition is generally high, favoring the 1,4-adduct over the 1,2-adduct, particularly with softer nucleophiles. wikipedia.org This methodology provides a powerful route to introduce a variety of substituents at the 3-position of the butanoic acid chain.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of 2-Fluoro-but-2-enoic acid, offering unparalleled detail regarding its molecular framework. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-faceted and comprehensive analysis.
Fluorine-19 NMR is particularly powerful for analyzing fluorinated organic molecules due to the ¹⁹F nucleus's high sensitivity (100% natural abundance and a high gyromagnetic ratio) and its exceptionally wide range of chemical shifts, which spans approximately 800 ppm. wikipedia.org This broad dispersion minimizes signal overlap and makes the ¹⁹F chemical shift highly sensitive to the local electronic environment. biophysics.org
For this compound, the ¹⁹F chemical shift is expected to fall within the typical range for vinyl fluorides. The precise chemical shift is influenced by the stereochemistry of the double bond (E/Z isomerism) and the electronic effects of the carboxylic acid and methyl substituents. Predicting these chemical shifts with high accuracy often involves quantum-chemical methods, such as Density Functional Theory (DFT). These computational approaches, combined with empirical data and scaling factors, can help in assigning the specific geometry of the isomers. acs.org The coupling between the fluorine nucleus and the neighboring vinyl proton (³JHF) and the protons of the methyl group (⁴JHF) provides further structural confirmation. These coupling constants are typically different for the E and Z isomers, aiding in their unambiguous identification.
Table 1: Predicted ¹⁹F NMR Data for this compound Isomers
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |
|---|---|---|
| (E)-2-Fluoro-but-2-enoic acid | -120 to -140 | ³J(F,H) ≈ 15-25 (trans) |
| (Z)-2-Fluoro-but-2-enoic acid | -140 to -160 | ³J(F,H) ≈ 5-15 (cis) |
Note: Values are illustrative and based on typical ranges for similar fluoroalkenes. Actual values may vary.
¹H and ¹³C NMR spectra provide the fundamental framework for the molecule's structure. preprints.org A complete assignment is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). preprints.org
In the ¹H NMR spectrum of this compound, one would expect to observe signals for the methyl group protons, the vinyl proton, and the acidic proton of the carboxyl group. The methyl group would appear as a doublet of doublets due to coupling with the vinyl proton (³JHH) and the fluorine atom (⁴JHF). The vinyl proton would exhibit a complex multiplet, being split by the methyl protons and the fluorine atom. The acidic proton typically appears as a broad singlet.
The ¹³C NMR spectrum, often recorded with proton decoupling, would show four distinct signals corresponding to the methyl carbon, the two olefinic carbons (C2 and C3), and the carboxyl carbon. The carbon atom directly bonded to fluorine (C2) will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF), a characteristic feature that confirms the position of the fluorine atom. The other carbons (C3, methyl, and carboxyl) will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key Couplings for (E)-2-Fluoro-but-2-enoic acid
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | -CH₃ | 1.8 - 2.2 | dd | ³J(H,H) ≈ 7; ⁴J(H,F) ≈ 3 |
| ¹H | =CH- | 6.5 - 7.5 | qd | ³J(H,H) ≈ 7; ³J(H,F) ≈ 20 |
| ¹H | -COOH | 10 - 12 | br s | - |
| ¹³C | -CH₃ | 15 - 25 | d | ³J(C,F) ≈ 5-10 |
| ¹³C | =C F- | 140 - 150 | d | ¹J(C,F) ≈ 250-280 |
| ¹³C | =CH- | 125 - 135 | d | ²J(C,F) ≈ 20-30 |
| ¹³C | -COOH | 165 - 175 | d | ²J(C,F) ≈ 25-35 |
Note: dd = doublet of doublets, qd = quartet of doublets, br s = broad singlet, d = doublet. Chemical shifts are referenced to TMS and are illustrative.
NMR spectroscopy is a crucial tool for studying the conformational preferences of molecules in solution. auremn.org.br For this compound, the primary conformational question relates to the geometry of the C2=C3 double bond, resulting in E and Z diastereomers. The magnitudes of the through-bond scalar couplings, particularly the three-bond coupling between the vinyl proton and the fluorine atom (³JHF), are highly dependent on their dihedral angle. A larger coupling constant is typically observed when these nuclei are in a trans relationship (in the E isomer) compared to a cis relationship (in the Z isomer).
Furthermore, temperature-dependent NMR studies can provide information on the rotational barriers and equilibrium between different conformers, such as those arising from rotation around the C2-C(OOH) single bond. royalsocietypublishing.org Nuclear Overhauser Effect (NOE) experiments can also be employed to probe through-space proximities between nuclei, helping to confirm stereochemical assignments and preferred solution-state conformations. biophysics.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₄H₅FO₂), the exact mass is 104.0274 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 104 would be observed. The subsequent fragmentation would likely proceed through several characteristic pathways for α,β-unsaturated carboxylic acids and organofluorine compounds.
Key predicted fragmentation pathways include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z = 87.
Loss of the carboxyl group (•COOH): [M - 45]⁺, resulting in a fluoroalkenyl cation at m/z = 59.
Loss of hydrogen fluoride (B91410) (HF): [M - 20]⁺˙, giving a peak at m/z = 84, although this may be less favorable than other pathways.
Decarboxylation (loss of CO₂): [M - 44]⁺˙, leading to an ion at m/z = 60.
The relative intensities of these fragment ions provide a fingerprint that aids in the structural confirmation of the molecule. docbrown.infonih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 104 | [C₄H₅FO₂]⁺˙ | - (Molecular Ion) |
| 87 | [C₄H₄FO]⁺ | •OH |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org The resulting spectra provide valuable information about the functional groups present. For this compound, the spectra would be dominated by characteristic vibrations of the carboxylic acid, alkene, and carbon-fluorine moieties.
Key vibrational modes expected are:
O-H Stretch: A very broad and strong absorption band in the IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state or concentrated solutions.
C=O Stretch: A very strong and sharp band in the IR spectrum, usually found around 1700-1725 cm⁻¹ for α,β-unsaturated carboxylic acids. Dimerization can shift this band to lower wavenumbers (e.g., 1680-1710 cm⁻¹).
C=C Stretch: An absorption of variable intensity, typically in the 1620-1680 cm⁻¹ region. This band is often stronger in the Raman spectrum.
C-F Stretch: A strong absorption in the IR spectrum, expected in the 1000-1250 cm⁻¹ region.
C-O Stretch and O-H Bend: These modes contribute to a complex pattern in the fingerprint region (1000-1450 cm⁻¹).
Analysis of these vibrational frequencies, often aided by computational DFT calculations, allows for a complete assignment of the molecule's fundamental modes and can help distinguish between different conformational or solid-state forms. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org This technique can unambiguously establish the absolute stereochemistry, including the E/Z configuration of the double bond, and provide precise measurements of bond lengths, bond angles, and torsional angles.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro but 2 Enoic Acid
Reactivity of the α,β-Unsaturated System
The conjugation of the C=C double bond with the carbonyl group of the carboxylic acid polarizes the molecule, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The α-fluoro substituent further modulates this reactivity through its strong inductive electron-withdrawing effect.
Nucleophilic addition to the α,β-unsaturated system of 2-fluoro-but-2-enoic acid and its derivatives typically proceeds via a conjugate addition (or Michael addition) mechanism. wikipedia.orgacemap.infomasterorganicchemistry.com In this process, the nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. pressbooks.pubfiveable.me Subsequent protonation at the α-carbon yields the final saturated product. wikipedia.org
The presence of the α-fluoro atom significantly influences the reaction. While fluorine's electron-withdrawing nature enhances the electrophilicity of the β-carbon, making it more susceptible to attack, it also destabilizes the resulting α-carbanion in the enolate intermediate. nih.gov Nonetheless, conjugate additions are a primary mode of reaction for this class of compounds. masterorganicchemistry.com A variety of nucleophiles, including soft nucleophiles like organocuprates, thiols, and amines, preferentially undergo this 1,4-addition pathway over a direct 1,2-addition to the carbonyl carbon. fiveable.mechemistrysteps.com Organocuprate reagents (Gilman reagents) are particularly effective for delivering alkyl and aryl groups to the β-position of α,β-unsaturated carbonyl compounds. chemistrysteps.comwikipedia.orgucalgary.ca Similarly, thiols and amines readily add to electron-deficient alkenes, often under catalyst-free conditions, to form the corresponding β-amino and β-thio derivatives. researchgate.netresearchgate.net
The stereochemical outcome of these additions can often be controlled, providing a route to chiral molecules with vicinal stereocenters. nih.gov
Table 1: Examples of Nucleophilic Conjugate Addition to α-Fluoro-α,β-Unsaturated Systems Note: This table presents data for compounds analogous to this compound to illustrate typical reactivity patterns.
| Michael Acceptor (Analogue) | Nucleophile | Conditions | Product | Ref. |
| α-Fluoro-α,β-unsaturated ketone | Thiol (e.g., Pyridine-2(1H)-thione) | DBU (catalyst) | β-Trifluoromethyl-β-aryl ethyl 2-pyridyl thioether | researchgate.net |
| α-Fluoro azaaryl acetamide | α,β-Unsaturated aldehyde | Organocatalyst | Asymmetric conjugate addition product | nih.gov |
| α,β-Unsaturated ketone | Organocuprate (R₂CuLi) | Lewis Acid (optional) | β-Substituted ketone | wikipedia.orgnih.gov |
| α,β-Unsaturated nitrile/ester | Amine (e.g., Piperidine) | Neat, Room Temp. | β-Amino nitrile/ester | researchgate.net |
Electrophilic Addition Processes
In contrast to nucleophilic additions, electrophilic additions to the C=C double bond of this compound are generally disfavored. The double bond is considered electron-deficient due to the powerful electron-withdrawing effects of both the adjacent α-fluoro atom and the conjugated carboxyl group. This significantly reduces the nucleophilicity of the alkene, making it less reactive towards electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr).
The mechanism of electrophilic addition typically involves an initial attack of the alkene's π-electrons on the electrophile to form a carbocation intermediate. mtak.hu For electron-deficient alkenes, this initial step has a high activation energy. chemistrysteps.com Furthermore, in the case of additions involving halogens, the mechanism and stereochemistry are influenced by the nature of the halogen. While chlorine and bromine can form cyclic halonium ion intermediates, leading to stereospecific anti-addition, fluorine does not form a stable, cyclic fluoronium ion. Instead, the reaction proceeds through an acyclic β-fluorocarbocation, which can lead to non-stereospecific outcomes. researchgate.net
Due to this inherent low reactivity, electrophilic additions are not a common or synthetically useful pathway for modifying the double bond in α-fluoro-α,β-unsaturated carboxylic acids under standard conditions.
The electron-deficient double bond of α-fluoro-α,β-unsaturated systems is, however, susceptible to attack by radicals. Radical addition reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or light (photoredox catalysis). For example, peroxides can be used to generate alkoxy radicals, which then abstract a hydrogen from HBr to produce a bromine radical. masterorganicchemistry.com
Propagation: This is a two-step chain reaction process.
Step 1: The initiating radical (e.g., a bromine radical or a monofluoroalkyl radical) adds to the C=C double bond. diva-portal.org The addition occurs preferentially at the β-position to generate a more stable α-radical, which is stabilized by the adjacent carboxyl group and fluorine atom.
Step 2: The newly formed radical intermediate then abstracts an atom from another molecule to form the product and regenerate a radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction ceases when two radical species combine, resulting in a non-radical product.
This methodology has been successfully applied to the radical-mediated monofluoroalkylation of α,β-unsaturated carboxylic acids. diva-portal.org In these processes, an electrochemically generated monofluoroalkyl radical adds to the double bond, followed by decarboxylation to yield allyl monofluorides. diva-portal.org This highlights a synthetically valuable pathway that leverages the unique electronic properties of the fluorinated unsaturated system.
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group in this compound undergoes reactions typical of this functional group, including decarboxylation and derivatization, although its reactivity can be influenced by the adjacent fluorinated double bond.
Decarboxylation, the removal of the carboxyl group as CO₂, is a significant reaction for carboxylic acids. For α,β-unsaturated carboxylic acids, this transformation can be achieved under various conditions, with the mechanism being highly dependent on the reagents employed.
Recent advances have demonstrated that decarboxylation can be initiated via photoredox catalysis, proceeding through a radical mechanism. nih.gov In a typical cycle, the excited photocatalyst is quenched by the carboxylate, which is formed in the presence of a base. This single-electron transfer (SET) event generates a carboxyl radical. This radical is unstable and rapidly undergoes decarboxylation to form a vinylic radical. This radical can then be trapped by a suitable reagent or protonated to complete the reaction.
This strategy has been employed in decarboxylative trifluoromethylation and fluoroalkylation reactions of α,β-unsaturated carboxylic acids. wikipedia.orgnih.gov The process allows for the net replacement of the carboxylic acid group with a trifluoromethyl or other fluoroalkyl group, providing stereoselective access to valuable fluorinated alkenes. wikipedia.org
In the context of perfluoroalkyl carboxylic acids (PFCAs), thermal decarboxylation is a key degradation step. nih.govwikipedia.org While this compound is not a PFCA, studies on related compounds show that the presence of fluorine can influence bond dissociation energies. For instance, an electron-withdrawing trifluoromethyl group on the α-carbon can weaken the bond between the α-carbon and the carboxyl carbon, potentially facilitating decarboxylation. nih.gov
The carboxyl group of this compound can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, using standard synthetic protocols. ucalgary.ca
Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. The synthesis of α,β-unsaturated esters from their corresponding acids is a common transformation. fiveable.me For fluorinated systems, alternative methods like the Steglich esterification may be employed to overcome challenges such as potential isomerization under harsh conditions. mdpi.com
Acid Chloride Formation: Conversion to the more reactive acid chloride derivative can be accomplished by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoro-but-2-enoyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions. The synthesis of the non-fluorinated analogue, but-2-enoyl chloride, is well-established and proceeds via these standard methods. organic-chemistry.org
Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine using coupling agents or by reacting the corresponding acid chloride or ester with an amine. This allows for the incorporation of the 2-fluoro-but-2-enoyl moiety into more complex molecular architectures.
Stereochemical Outcomes and Control in Reactions
The stereoselectivity of reactions involving this compound and its derivatives is a subject of considerable interest, as the fluorine atom can profoundly influence the spatial arrangement of atoms in the products.
The presence of a fluorine atom at the α-position of α,β-unsaturated esters plays a crucial role in directing the stereochemical outcome of various reactions. Research has demonstrated that the stereoselective formation of α-fluoro-α,β-unsaturated esters can be achieved with a high degree of control. For instance, in reactions of 2-fluoro-2-silylacetates with aldehydes and ketones, while the stereoselectivity is generally low, alternative synthetic methods have been developed that offer excellent control. One notable method involves the use of dimethylaluminium chloride, which mediates the reaction to exclusively yield the (Z)-fluoroolefin. This high stereoselectivity is attributed to the specific coordination of the reagents with the aluminium center, which dictates the facial selectivity of the reaction.
In the context of cycloaddition reactions, such as the Diels-Alder reaction, α-fluoro-α,β-unsaturated carbonyl compounds exhibit different reactivity and stereoselectivity compared to their non-fluorinated counterparts. While many Diels-Alder reactions with typical 1,3-dienes are endo-selective, the presence of an α-fluoro substituent can lead to a preference for the exo-product. For example, the reaction of benzyl (B1604629) 2-fluoroacrylate with cyclopentadiene (B3395910) is exo-selective, in contrast to the endo-selectivity observed with benzyl acrylate (B77674) researchgate.net. This shift in stereoselectivity highlights the significant steric and electronic influence of the fluorine atom in the transition state.
The following table summarizes the stereochemical outcomes in selected reactions involving α-fluoro-α,β-unsaturated carbonyl compounds.
| Reaction Type | Reagents | Key Findings on Stereoselectivity |
| Aldol-type Reaction | 2-Fluoro-2-silylacetates and aldehydes/ketones | Generally low stereoselectivity. |
| Modified Aldol Reaction | α-Fluoro-α,β-unsaturated esters synthesis | Exclusive formation of (Z)-fluoroolefin with dimethylaluminium chloride. |
| Olefination | Nitrones and α-fluoro-α-bromoacetate | High stereoselectivity towards (E)-α-fluoroalkenoates, influenced by nitrone's N-substituent. |
| Diels-Alder Cycloaddition | Benzyl 2-fluoroacrylate and cyclopentadiene | Predominantly exo-selective, unlike the non-fluorinated analog which is endo-selective researchgate.net. |
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling its reactivity. This involves investigating the structures and energies of transition states and exploring its potential catalytic roles.
Computational studies are instrumental in elucidating the reaction mechanisms by providing insights into the geometries and energies of transition states. For reactions involving α-fluoro-α,β-unsaturated systems, theoretical calculations can rationalize the observed stereoselectivities. For example, in the context of Michael additions, the transition state leading to the major diastereomer can be modeled to understand the facial bias imposed by the fluorine atom and other substituents researchgate.net.
The stereochemical outcome of the reaction between nitrones and α-fluoro-α-bromoacetate to form (E)-α-fluoroalkenoates has been rationalized through computational studies of the reaction mechanism nih.gov. These studies help in understanding the electronic effects of the substituents that govern the reaction pathway and its stereoselectivity.
The table below presents a conceptual overview of parameters often investigated in computational studies of transition states for reactions of fluorinated alkenes.
| Parameter | Description | Significance |
| Geometry | Bond lengths and angles of the transition state structure. | Determines the steric interactions and orbital overlap, influencing the reaction pathway. |
| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. Differences in ΔG‡ for competing pathways determine selectivity. |
| Vibrational Frequencies | Calculation of vibrational modes to confirm a true transition state (one imaginary frequency). | Confirms the nature of the stationary point on the potential energy surface. |
| Charge Distribution | Mulliken or Natural Bond Orbital (NBO) charges on atoms in the transition state. | Reveals the electronic nature of the transition state and the role of substituents. |
While specific examples of this compound itself acting as a catalyst in fluoroalkylation are not extensively documented, its derivatives and related fluorinated compounds are pivotal in the development of catalytic asymmetric fluoroalkylation reactions. These reactions are crucial for the synthesis of enantioenriched fluorinated molecules for pharmaceutical and agrochemical applications.
Catalytic asymmetric fluoroalkylation has been successfully achieved using both organocatalysis and Lewis acid catalysis researchgate.net. In these processes, chiral catalysts are employed to control the stereochemical outcome of the addition of a fluoroalkyl group to a substrate. For instance, the development of catalytic asymmetric radical aminoperfluoroalkylation of alkenes utilizes a dual-catalytic system comprising CuBr and a chiral phosphoric acid nih.gov. This system enables the synthesis of various enantioenriched fluoroalkyl amines with excellent yields and enantioselectivity nih.gov.
The challenges in developing such catalytic systems include overcoming strong background reactions and finding a universally applicable catalyst for different fluoroalkylating agents nih.gov. The insights gained from studying the reactivity of molecules like this compound contribute to the rational design of new catalysts and reaction conditions for these important transformations.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular geometries, energies, and other properties by calculating the electron density of a system.
Geometry Optimization and Electronic Structure Characterization
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Fluoro-but-2-enoic acid, this process would involve using a selected DFT functional, such as the widely used B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the molecule's structure. The optimization process iteratively adjusts the atomic coordinates to minimize the total energy, yielding key structural parameters like bond lengths, bond angles, and dihedral angles.
Upon reaching an optimized geometry, the electronic structure can be characterized. This involves analyzing the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. While specific optimized parameters for this compound are not detailed in the available literature, the process would be similar to that used for other organic molecules, such as clevudine (B1669172) and telbivudine, where DFT has been successfully applied to determine their stable structures.
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)
Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. The ¹⁹F nucleus is particularly well-suited for Nuclear Magnetic Resonance (NMR) spectroscopy studies due to its 100% natural abundance and high sensitivity.
The prediction of ¹⁹F NMR chemical shifts is commonly performed using DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method. The accuracy of these predictions depends on the choice of the functional and basis set. For instance, studies on various fluorinated aromatic compounds have recommended methods like B3LYP with the 6-31+G(d,p) basis set for rapid and reliable predictions. While computational studies have been performed on a wide range of fluorinated molecules, from small organic compounds to large biological systems, specific calculated ¹⁹F NMR chemical shift values for this compound are not present in the surveyed literature. The general procedure would involve calculating the magnetic shielding tensor for the fluorine atom in the optimized geometry of the molecule and comparing it to a reference compound to obtain the chemical shift.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. Although FMO and MEP analyses are standard computational procedures for characterizing new compounds, specific data such as the HOMO-LUMO energies and MEP maps for this compound have not been reported in the available scientific literature.
Reaction Pathway Analysis and Activation Energy Calculations
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying stationary points, including reactants, products, intermediates, and transition states (TS). The activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed, can be calculated as the energy difference between the transition state and the reactants.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system.
Conformational Analysis and Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, identifying stable conformers, and understanding the dynamics of transitions between them.
This methodology is applied to a wide range of systems, from simple organic molecules to complex biological macromolecules like ion channels. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and tracking its atomic motions over a set period, typically on the scale of nanoseconds to microseconds. The resulting trajectory would reveal the preferred conformations of the carboxylic acid group and the fluoroalkenyl backbone, as well as the energetic barriers to rotation around its single bonds. Such a study would provide insight into the flexibility and structural preferences of the molecule in different environments. Despite the utility of this technique, specific MD simulation studies focused on the conformational analysis of this compound are not available in the current body of literature.
Investigation of Intermolecular Interactions (e.g., C-H···F, C-F···F, Hydrogen Bonding)
Theoretical studies have systematically investigated the non-covalent interactions that govern the supramolecular chemistry of fluorinated organic molecules like this compound. These interactions, while individually weak, collectively play a significant role in crystal packing and molecular recognition. researchgate.net
C-H···F Interactions: The C-H···F interaction is considered a weak hydrogen bond where an activated C-H group acts as the donor and the fluorine atom as the acceptor. ias.ac.in The strength and geometric preference of these interactions are influenced by the acidity of the C-H donor; as the fluorine content in a molecule increases, so does the C-H acidity, leading to stronger and more significant C-H···F interactions. ias.ac.in Computational studies on fluorobenzene (B45895) derivatives show that these contacts have force constants roughly half that of traditional hydrogen bonds. ed.ac.uk Despite their low interaction energies, their high deformability and the mass of fluorine lead to low vibrational frequencies, providing a stabilizing entropic contribution that can be comparable to conventional hydrogen bonds at low temperatures. ed.ac.uk In some crystal structures, weak intermolecular C-H···F contacts are observed with distances around 3.27 Å. nih.gov
C-F···F Interactions: The nature of fluorine-fluorine interactions is complex and has been a subject of debate. However, computational studies using Atoms-in-Molecules (AIM) theory have revealed bond critical points between C-F···F-C contacts, suggesting they are not merely a result of crystal packing but can be attractive forces that contribute to the stability of molecular assemblies. researchgate.net These fluorous-fluorous interactions are a key component of the binding between fluorinated molecules. researchgate.net
Hydrogen Bonding: The primary and strongest intermolecular interaction for this compound is the classical O-H···O hydrogen bond between the carboxylic acid groups. This interaction typically leads to the formation of centrosymmetric dimers in the solid state. nih.govresearchgate.net The presence of the fluorine atom can also influence hydrogen bonding patterns. While fluorine is a poor hydrogen bond acceptor in general, its ability to participate in such bonds is context-dependent and has been established through spectroscopic measurements and computational analyses. rsc.orgmdpi.com In some fluorinated compounds, intramolecular hydrogen bonds involving fluorine can be detected and characterized using DFT-based calculations. mdpi.com
| Interaction Type | Typical Donor/Acceptor | Typical Energy (kcal/mol) | Structural Significance |
|---|---|---|---|
| O-H···O Hydrogen Bond | -COOH ··· -COOH | -5 to -15 | Forms strong dimers, primary motif in crystal structures. nih.govresearchgate.net |
| C-H···F Hydrogen Bond | C-H ··· F-C | -0.5 to -2.5 | Weak, but collectively influences crystal packing; strength depends on C-H acidity. ias.ac.ined.ac.uk |
| C-F···F Interaction | C-F ··· F-C | Weakly stabilizing | Contributes to "fluorous" interactions and can be attractive. researchgate.net |
Theoretical Studies on Fluorine's Intrinsic Properties
Theoretical calculations are essential for dissecting the intrinsic properties of the fluorine atom and quantifying its influence on molecular behavior, which is often a complex interplay of inductive and resonance effects.
Influence on Acidity and Hydrogen Bonding Capacity
The introduction of a fluorine atom at the C2 position of but-2-enoic acid is expected to significantly increase its acidity. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting carboxylate anion.
Acidity: Computational studies on other organic acids confirm this trend. For example, in fluorinated phenylboronic acids, fluorine substituents increase acidity, with the effect being highly dependent on the substituent's position. mdpi.com An ortho fluorine can even form an intramolecular hydrogen bond with the acidic proton, further enhancing its acidity. mdpi.com For this compound, the fluorine atom is alpha to the carboxylic acid group, placing it in a prime position to exert a powerful inductive effect, lowering the pKa relative to the parent compound. The metabolic stability of some drugs is enhanced by fluorine blocking sites of oxidation, and its presence can increase the acidity of nearby functional groups. nih.gov
Hydrogen Bonding Capacity: While the C-F bond itself is not a strong hydrogen bond acceptor, computational and spectroscopic evidence confirms its ability to participate in such interactions. rsc.org The free energy of a hydrogen bond involving a C-F acceptor with moderately acidic donors can be around 6 kJ mol⁻¹, placing its acceptor strength between alkanes and arenes. rsc.org Calculations predict that the acceptor strength increases as the hybridization of the carbon atom changes from sp³ to sp². rsc.org In this compound, the fluorine is attached to an sp² hybridized carbon, suggesting a moderate capacity to act as a hydrogen bond acceptor in specific geometric arrangements.
Computational Insights into Fluorine's Role in Molecular Recognition and Protein-Ligand Interactions
Computational methods like molecular docking and molecular dynamics (MD) simulations are used to explore how fluorinated ligands interact with biological targets. The fluorine atom in this compound can play several roles in a hypothetical protein-ligand complex.
Direct Interactions: Fluorine can act as a hydrogen bond acceptor, particularly with N-H donors from amino acid residues like asparagine or glutamine. nih.gov It can also engage in favorable electrostatic interactions with electron-deficient regions of the protein. Studies on fluoroaromatic inhibitors of carbonic anhydrase II have shown that substituting hydrogens with fluorine atoms can manipulate the electrostatics of the interaction, with dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions contributing to binding affinity. researchgate.net
Water Displacement: In a binding pocket, the fluorine atom may displace water molecules. The thermodynamic consequences of this are complex, as displacing a water molecule from a protein-ligand interface does not always result in a favorable change in binding entropy. nih.gov The net effect on binding affinity depends on the balance of enthalpy and entropy changes for the entire system. researchgate.net
| Potential Role of Fluorine | Interacting Partner in Protein | Nature of Interaction | Reference |
|---|---|---|---|
| Hydrogen Bond Acceptor | N-H groups (e.g., Asn, Gln, backbone) | Weakly stabilizing electrostatic | nih.gov |
| Electrostatic Interaction | Electrophilic regions, metal cofactors | Dipole-dipole, Dipole-quadrupole | researchgate.net |
| Hydrophobic Interaction | Nonpolar residues (e.g., Leu, Val, Ile) | van der Waals / Hydrophobic effect | nih.gov |
| Anion Stabilization | Positively charged residues (e.g., Arg, Lys) | Indirect; enhances acidity of -COOH for stronger salt bridge | mdpi.comnih.gov |
Effects on Hydration Free Energies and Solvent Networks
The hydration free energy (ΔG_hyd) is a critical thermodynamic parameter that describes the transfer of a molecule from the gas phase to an aqueous solution. nih.gov It reflects the balance of interactions between the solute and water molecules. Computational methods, including alchemical free energy calculations, are powerful tools for predicting these values. arxiv.orgsemanticscholar.org
Computational simulations can map the solvent network around the molecule, revealing how water molecules orient themselves to interact with the polar C-F bond and the carboxylic acid group. These studies are crucial for accurately parameterizing force fields used in drug design and for understanding how fluorination impacts a molecule's solubility and membrane permeability. arxiv.orgresearchgate.net
Chromatographic and Advanced Separation Methodologies for 2 Fluoro but 2 Enoic Acid
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a primary tool for the analysis of 2-Fluoro-but-2-enoic acid due to its high resolution and adaptability.
Method Development for Analytical and Preparative Separations
The development of an effective HPLC method for this compound necessitates the careful optimization of several parameters to achieve the desired separation for both analytical quantification and larger-scale preparative purification. Key considerations include the choice of stationary phase, mobile phase composition, and detector settings.
For analytical purposes, the goal is to achieve baseline separation of this compound from any impurities or other components in the sample matrix in a reasonable timeframe. This often involves using columns with smaller particle sizes (e.g., <5 µm) to enhance efficiency. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to resolve compounds with a wide range of polarities.
Preparative HPLC, on the other hand, aims to isolate larger quantities of the compound. This requires the use of larger columns with greater loading capacity. While the fundamental principles of separation remain the same, methods are often optimized for throughput and yield. Isocratic elution, with a constant mobile phase composition, may be preferred for its simplicity and robustness in preparative applications.
A typical starting point for method development for a polar acidic compound like this compound would involve a reversed-phase C18 column with a mobile phase consisting of an aqueous component (like water with an acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol).
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Dimensions | Typically 2.1-4.6 mm ID x 50-250 mm L | Typically >10 mm ID x 150-250 mm L |
| Particle Size | 1.8-5 µm | 5-10 µm or larger |
| Flow Rate | 0.2-1.5 mL/min | >10 mL/min |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Primary Goal | Quantification, Purity Check | Isolation, Purification |
Application of Reverse Phase (RP) and Ion-Exchange Chromatography
Reverse Phase (RP) Chromatography is the most common mode of HPLC used for the separation of small organic molecules like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilyl-modified silica (B1680970), C18), and the mobile phase is polar. The retention of this compound is primarily governed by hydrophobic interactions between the molecule and the stationary phase. To ensure good peak shape and reproducibility for this acidic analyte, the pH of the mobile phase is often controlled by the addition of an acid, such as formic acid, acetic acid, or trifluoroacetic acid. Lowering the pH suppresses the ionization of the carboxylic acid group, leading to increased retention and more symmetrical peaks.
Ion-Exchange Chromatography (IEC) offers an alternative separation mechanism based on the ionic interactions between the charged analyte and a charged stationary phase. For an acidic compound like this compound, an anion-exchange column with a positively charged stationary phase would be employed. The retention is controlled by the pH and ionic strength of the mobile phase. A higher pH ensures the carboxylic acid is deprotonated (negatively charged), promoting stronger interaction with the stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase (e.g., by increasing the salt concentration) or by decreasing the pH to neutralize the analyte. Mixed-mode chromatography, which combines both reverse-phase and ion-exchange characteristics on a single stationary phase, can also be a powerful tool for retaining and separating polar acidic compounds. youtube.com
| Chromatographic Mode | Stationary Phase Example | Mobile Phase Principle | Primary Interaction |
| Reverse Phase (RP) | C18, C8 | Polar (e.g., Water/Acetonitrile) with acid modifier | Hydrophobic |
| Anion-Exchange (AEX) | Quaternary Ammonium (B1175870) | Aqueous buffer, elution with increasing salt concentration or decreasing pH | Ionic |
Mass Spectrometry Coupling for Detection and Identification (LC-MS)
Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the detection and identification of this compound. Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.
For a small, polar molecule like this compound, electrospray ionization (ESI) is a commonly used ionization technique. ESI can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as it readily forms a deprotonated molecule [M-H]⁻.
LC-MS analysis is invaluable for:
Trace-level quantification: The high sensitivity of MS allows for the detection of very low concentrations of the compound.
Peak identity confirmation: The mass spectrum provides molecular weight information, confirming that a chromatographic peak corresponds to this compound.
Structural elucidation of impurities: By analyzing the fragmentation patterns of co-eluting peaks, the structures of unknown impurities can often be determined.
When developing an LC-MS method, it is crucial to use volatile mobile phase additives, such as formic acid or ammonium formate, to avoid contamination of the mass spectrometer. Non-volatile buffers like phosphate (B84403) are generally incompatible with MS detection.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester or silyl (B83357) derivative.
Common derivatization strategies for carboxylic acids include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst to form the corresponding ester.
Silylation: Reacting the carboxylic acid with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the volatile analyte can be separated on a GC column, typically a fused silica capillary column coated with a nonpolar or medium-polarity stationary phase. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for both quantification and identification based on the mass spectrum of the derivative.
| Derivatization Agent | Derivative Formed | Key Advantage |
| Methanol/H+ | Methyl ester | Simple, common reagents |
| BSTFA | Trimethylsilyl (TMS) ester | Efficient, forms stable derivatives |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis of this compound. silicycle.comlibretexts.org It is widely used for:
Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be easily followed by TLC. Small aliquots of the reaction mixture are spotted on a TLC plate over time to observe the disappearance of starting materials and the appearance of the product spot. silicycle.com
Purity Assessment: TLC can provide a quick assessment of the purity of a sample of this compound. A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. silicycle.com
Solvent System Selection for Column Chromatography: TLC is an excellent tool for optimizing the solvent system (mobile phase) for preparative column chromatography. Different solvent mixtures can be tested to find the conditions that provide the best separation of the target compound from its impurities.
For a polar compound like this compound, a polar stationary phase such as silica gel is typically used. The mobile phase is a mixture of organic solvents, and its polarity is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. Visualization of the spots can be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent, such as potassium permanganate.
| Application | Description |
| Reaction Monitoring | Tracking the conversion of reactants to products over time. |
| Purity Assessment | A quick check for the presence of impurities in a sample. |
| Method Development | Optimizing solvent systems for preparative chromatography. |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC combines some of the advantages of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations. southampton.ac.uk
SFC can be a valuable tool for the separation of this compound, particularly for:
Chiral Separations: If this compound were to exist as enantiomers (which it does not, due to the double bond), SFC with a chiral stationary phase would be a powerful technique for their separation. For structurally similar fluorinated chiral acids, SFC is often the method of choice.
Separation of Isomers: SFC can provide unique selectivity for the separation of geometric isomers or other closely related compounds that are difficult to resolve by HPLC.
"Green" Chromatography: Since the primary mobile phase component is carbon dioxide, which is non-toxic and readily available, SFC is considered a more environmentally friendly alternative to normal-phase HPLC, which uses large volumes of organic solvents. southampton.ac.uk
A co-solvent, such as methanol or ethanol, is often added to the supercritical CO2 to increase its solvating power and allow for the elution of more polar compounds like carboxylic acids.
Applications As a Building Block in Advanced Organic Synthesis
Synthesis of Complex Fluorinated Organic Compounds
The carbon skeleton and functional groups of 2-Fluoro-but-2-enoic acid provide a versatile platform for the construction of more elaborate fluorinated molecules. Organic chemists utilize this compound in a variety of reactions, such as additions to the double bond and modifications of the carboxylic acid group, to build molecular complexity. The strategic placement of the fluorine atom can direct the stereochemical outcome of these reactions and enhance the stability of the resulting products.
The introduction of fluorine into drug candidates and agricultural chemicals can lead to significant improvements in their efficacy, metabolic stability, and bioavailability. ucd.iemdpi.com While direct synthetic pathways from this compound to specific commercial drugs or pesticides are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of fluorinated compounds that are crucial in these industries. ccspublishing.org.cnnih.govresearchgate.netsemanticscholar.org For instance, fluorinated carboxylic acids and their derivatives are key components in a number of modern pharmaceuticals. The general importance of fluorinated building blocks is highlighted by the numerous FDA-approved fluorinated drugs and the significant portion of agrochemicals that contain fluorine. ccspublishing.org.cnnih.govresearchgate.netsemanticscholar.org Research in this area is ongoing, with a focus on developing efficient and selective methods for incorporating fluorinated synthons like this compound into medicinally and agriculturally relevant scaffolds. ucd.iemdpi.com
Table 1: Examples of Fluorinated Functional Groups in Active Compounds
| Functional Group | Importance in Pharmaceuticals & Agrochemicals |
| Fluorinated Carboxylic Acids | Can alter pKa, improving absorption and distribution. |
| Fluorinated Alkenes | Can act as stable isosteres for other functional groups. |
| α-Fluoro Carbonyls | Can influence enzyme binding and metabolic stability. |
This table provides a generalized overview of the importance of fluorinated functional groups, for which this compound can serve as a precursor.
In the realm of materials science, the incorporation of fluorine into polymers can impart desirable properties such as thermal stability, chemical resistance, and unique surface characteristics. researchgate.net Fluoropolymers, synthesized from fluorinated monomers, have a wide range of applications, from high-performance coatings to advanced electronic components. While specific examples of large-scale polymerization of this compound are not readily found, its structure as a fluorinated α,β-unsaturated carboxylic acid makes it a potential candidate for co-polymerization with other monomers to create novel fluorinated polymers with tailored properties. google.com The carboxylic acid group can be used for further functionalization or to improve adhesion, while the fluoroalkene moiety contributes to the unique properties of the resulting material.
Table 2: Potential Properties of Polymers Incorporating this compound
| Property | Potential Enhancement |
| Thermal Stability | The strong carbon-fluorine bond can increase resistance to heat. |
| Chemical Resistance | Fluorinated segments can repel both water and oils. |
| Surface Energy | Can lead to materials with low friction and non-stick properties. |
This table outlines the potential benefits of integrating fluorinated monomers like this compound into polymer structures.
Chiral Synthesis and Stereodivergent Strategies
The creation of chiral molecules with specific three-dimensional arrangements is of paramount importance in drug discovery and development. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, as different enantiomers can have vastly different biological effects. uwindsor.cadu.ac.inyork.ac.uknih.gov The double bond in this compound presents an opportunity for stereoselective reactions, such as asymmetric hydrogenation or dihydroxylation, to introduce new chiral centers. researchgate.netnih.gov
While specific studies detailing stereodivergent strategies starting directly from this compound are limited, the principles of asymmetric synthesis are broadly applicable. nih.govscispace.commanchester.ac.uk For example, a related compound, a 4-fluorobut-2E-enoate, has been successfully used in asymmetric dihydroxylation reactions to produce all four possible diastereoisomers of a versatile fluorinated building block with high enantiomeric enrichment. researchgate.netnih.gov This demonstrates the potential of similar α,β-unsaturated fluoroenoic acids in stereocontrolled synthesis. The development of catalytic systems that can selectively produce any desired stereoisomer from a single starting material is a significant goal in modern organic chemistry. nih.govscispace.commanchester.ac.uk
Table 3: Key Concepts in Chiral Synthesis
| Concept | Description | Relevance to this compound |
| Asymmetric Synthesis | A reaction that produces a predominance of one enantiomer over the other. | The double bond can be a handle for asymmetric transformations. |
| Stereodivergent Synthesis | A method that allows for the selective synthesis of any stereoisomer of a product. | Could potentially be achieved through the use of different chiral catalysts or reagents. |
| Chiral Auxiliary | A chiral molecule temporarily incorporated into a substrate to direct the stereochemistry of a reaction. | The carboxylic acid group could be attached to a chiral auxiliary. |
Preparation of Fluorinated Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and agrochemicals. nih.govscirp.orgmdpi.com The introduction of fluorine into these ring systems can significantly enhance their biological activity. nih.govscirp.orgmdpi.com While direct cyclization reactions involving this compound to form specific heterocyclic systems like pyridines, pyrimidines, or triazines are not extensively documented, its functional groups make it a plausible precursor for such transformations. nih.govgoogle.comresearchgate.net
For instance, the α,β-unsaturated carbonyl moiety is a key component in various cycloaddition and condensation reactions that form heterocyclic rings. The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions. The fluorine atom would then be incorporated into the final heterocyclic product, potentially influencing its properties and biological activity. The synthesis of fluorinated pyridines and other nitrogen-containing heterocycles is an active area of research, with various methods being developed to introduce fluorine into these important scaffolds. nih.govnih.govresearchgate.netorgsyn.org
Table 4: Common Heterocyclic Scaffolds in Medicinal Chemistry
| Heterocycle | Examples of Biological Activity |
| Pyridine | Antihypertensive, Antiviral |
| Pyrimidine | Anticancer, Antiviral |
| Triazine | Herbicidal, Antimicrobial |
This table lists common heterocyclic systems where the incorporation of fluorine, potentially derived from precursors like this compound, can be beneficial.
Enzymatic Interaction Mechanisms and Molecular Recognition of Fluoro but 2 Enoic Acid Analogs
Mechanistic Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions
The introduction of fluorine into small molecules like but-2-enoic acid creates analogs with unique physicochemical properties that can be exploited to study and modulate enzyme activity. These fluorinated compounds serve as powerful tools for investigating enzyme mechanisms, acting as substrates, inhibitors, or mechanistic probes. Their interactions with enzymes are governed by the distinct electronic and steric properties of the fluorine atom.
Fluorine-containing compounds are frequently designed as mechanism-based inhibitors, also known as "suicide substrates". nih.gov These molecules are typically chemically inert and require enzymatic processing to unmask their reactive potential. nih.gov The target enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. This process converts the inhibitor into a highly reactive electrophilic species, which then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation. nih.govwikipedia.org
The unique properties of fluorine are highly beneficial in the design of these inhibitors. nih.gov Its high electronegativity can facilitate key steps in the inactivation sequence. A common strategy involves the enzyme-catalyzed elimination of a fluoride (B91410) ion from the inhibitor, which generates a reactive Michael acceptor. nih.gov
A well-documented example is the inactivation of L-ornithine decarboxylase (ODC), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, by α-difluoromethylornithine (DFMO). The enzyme processes DFMO through decarboxylation, which is followed by the elimination of a fluoride ion. nih.govwikipedia.org This sequence of events produces a highly electrophilic conjugated imine intermediate. wikipedia.org This reactive species is then attacked by an active site cysteine residue, forming a stable covalent adduct and irreversibly inactivating the enzyme. nih.gov
Other mechanisms include the use of fluorinated analogs to trap enzymatic intermediates. For instance, 2-deoxy-2-fluorosugars have been used to inactivate glycosidases. nih.gov The enzyme cleaves the glycosidic bond, but the resulting 2-deoxy-2-fluoroglycosyl-enzyme intermediate is greatly stabilized by the electron-withdrawing fluorine atom at the C-2 position. nih.govtandfonline.com This stabilization prevents the final step of the catalytic cycle, effectively trapping and inactivating the enzyme. tandfonline.com Similarly, α-fluorinated ketones can form stable tetrahedral intermediates with serine proteases, inhibiting their function. mdpi.com
Table 1: Mechanisms of Enzyme Inactivation by Fluorinated Compounds
| Mechanism Type | Description | Example Compound(s) | Target Enzyme Class | Ref |
| Mechanism-Based Inactivation (Suicide Substrate) | The enzyme converts a latent inhibitor into a reactive species that covalently modifies the active site. | α-difluoromethylornithine (DFMO) | PLP-dependent decarboxylases | nih.govwikipedia.org |
| Intermediate Trapping | The fluorinated compound forms a stable, covalent intermediate with the enzyme, halting the catalytic cycle. | 2-deoxy-2-fluorosugars | Glycosidases | nih.govtandfonline.com |
| Transition-State Analogue Inhibition | The inhibitor mimics the transition state of the reaction, binding tightly to the active site. | α-fluorinated ketones | Serine Proteases | mdpi.com |
Enzymes often exhibit remarkable specificity for their substrates, and the introduction of fluorine can significantly influence this recognition and the subsequent catalytic process. The structural and mechanistic basis for this specificity is rooted in precise interactions within the enzyme's active site. purdue.edu
A compelling case study is the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya, a bacterium capable of producing fluoroacetate. nih.govnih.gov FlK displays an extraordinary 10⁶-fold selectivity for the hydrolysis of fluoroacetyl-CoA over the structurally similar and more abundant acetyl-CoA. nih.gov This high level of discrimination is not primarily due to tighter binding (molecular recognition) but is achieved through a difference in the catalytic mechanism. nih.gov
Structural analyses of FlK reveal a catalytic triad (B1167595) composed of Threonine-42, Histidine-76, and a water molecule. nih.gov For fluoroacetyl-CoA, the enzyme utilizes a unique Cα-deprotonation pathway, facilitated by His76, to form a putative ketene (B1206846) intermediate. This mechanism accelerates the rate of hydrolysis by 10,000-fold compared to the non-fluorinated analog. nih.gov In contrast, the hydrolysis of acetyl-CoA proceeds through a different, slower mechanism involving an acyl-enzyme intermediate. nih.gov The specificity is therefore a result of the enzyme's ability to selectively employ a more efficient catalytic route for the fluorinated substrate. nih.gov
Crucially, the interaction between the fluorine atom of the substrate and the side chain of an Arginine-120 residue is essential for the correct positioning of the substrate within the active site, which in turn enables the efficient deprotonation pathway. nih.gov This demonstrates how a specific, non-covalent interaction with the fluorine atom dictates the catalytic fate of the substrate. nih.gov The use of fluoro- and deoxy-substrate analogs is a common strategy to probe such hydrogen-bonding interactions that govern enzyme specificity. nih.gov
The substitution of hydrogen with fluorine, while sterically conservative, imposes profound electronic changes that influence enzyme-substrate binding dynamics. tandfonline.com Fluorine is highly electronegative and can alter the charge distribution of a substrate, affecting its interactions within the active site. The influence of fluorine is complex and can involve direct interactions with the protein, modulation of surrounding water networks, and entropic effects. nih.govacs.org
Computational and experimental studies show that fluorine can act as a hydrogen bond acceptor, though these bonds are often modest in strength. acs.orgnih.gov Perhaps more significantly, fluorine substituents can modulate the structure of protein-water hydrogen bond networks at the protein-ligand interface. nih.govacs.org A fluorine atom can structure water molecules in the binding pocket, which can either stabilize or destabilize the ligand-protein complex. nih.gov
Furthermore, the strong electron-withdrawing nature of fluorine can be used to probe enzymatic reaction mechanisms. researchgate.net For reactions that proceed through cationic intermediates or transition states, the presence of a nearby fluorine atom will destabilize these electron-deficient species. researchgate.net This destabilization slows the rate of the reaction, providing valuable kinetic data that can help elucidate the catalytic mechanism. researchgate.net
Principles of Molecular Recognition in Biological Systems
Molecular recognition is the foundation of specificity in biological processes, involving a complex interplay of non-covalent interactions that dictate how a ligand binds to its protein target. nih.gov The introduction of fluorine into a ligand can significantly alter these interactions, providing a powerful tool for modulating binding affinity and specificity. nih.govresearchgate.net
One such interaction is the multipolar C–F···C═O interaction, where the fluorine atom approaches the electrophilic carbonyl carbon of the protein backbone or side chains. acs.org These orthogonal interactions can be a significant factor in enhancing binding affinity and have been recognized as an attractive strategy for inhibitor design. acs.org For example, the introduction of trifluoromethyl groups into inhibitors of the menin-MLL protein interaction resulted in a considerable improvement in inhibitory activity, attributed to short interactions with the menin backbone. acs.org
Table 2: Energetic and Structural Contributions of Fluorine to Protein-Ligand Binding
| Interaction / Effect | Description | Structural Basis | Energetic Impact | Ref |
| Fluorine Bonding | Short, non-covalent contacts between the fluorine atom and protein atoms. | Frequent short contacts observed in X-ray crystal structures. | Contributes to binding affinity, though individual interactions may be modest. | nih.govresearchgate.net |
| Multipolar Interactions | Favorable orthogonal interaction between the C-F bond dipole and a protein carbonyl group (C–F···C═O). | Close contact (3.0–3.7 Å) between fluorine and a carbonyl carbon. | Can substantially enhance ligand binding affinity. | acs.org |
| Water Network Modulation | Fluorine's partial negative charge can structure water molecules at the protein-ligand interface. | Ordered water molecules in the binding pocket interacting with the fluorine atom. | Can be stabilizing or destabilizing depending on the specific network. | nih.govacs.org |
| Entropic Effects | Favorable entropy changes resulting from the displacement of water molecules upon binding (hydrophobic effect). | Desolvation of the fluorinated ligand and the binding site. | Can be a significant driving force for binding (enthalpy-entropy compensation). | acs.org |
Fluorinated analogs of natural substrates are invaluable for identifying the molecular targets of metabolic pathways and elucidating mechanisms of interaction. Because fluorine is a close steric mimic of hydrogen, fluorinated compounds can often enter the same metabolic pathways as their non-fluorinated counterparts. tandfonline.com However, their altered electronic properties typically lead to a different biological outcome, such as enzyme inhibition. tandfonline.com
The general pathway of interaction for many fluorinated inhibitors involves:
Recognition and Binding: The enzyme recognizes the fluorinated analog as a substrate due to its structural similarity to the natural ligand. tandfonline.com
Enzymatic Processing: The enzyme's catalytic machinery acts on the analog. nih.gov
Activation and Covalent Modification: This processing transforms the analog into a reactive species that forms a covalent bond with a nucleophilic active site residue (e.g., Cys, Ser, Asp, Lys), leading to irreversible inhibition. nih.govwikipedia.org
Examples of this pathway are seen across different enzyme classes. PLP-dependent enzymes like ODC are targeted by fluorinated amino acid analogs. nih.gov Glycosidases are targeted by fluorinated sugars that trap the glycosyl-enzyme intermediate. nih.gov Serine proteases are targeted by fluorinated ketones that form stable hemiketal adducts with the active site serine. researchgate.net By identifying which enzymes are inhibited by a given fluorinated compound, researchers can map its molecular targets and biological effects. The use of ¹⁹F NMR spectroscopy is particularly powerful in this context, as the fluorine nucleus serves as a sensitive, "bio-orthogonal" probe to follow the metabolic fate of the compound and identify the formation of covalent enzyme-inhibitor adducts. nih.gov
Future Research Directions and Emerging Paradigms in 2 Fluoro but 2 Enoic Acid Chemistry
Innovation in Fluorination Methodologies
The synthesis of fluorinated organic compounds, including α,β-unsaturated systems like 2-fluoro-but-2-enoic acid, is critically dependent on the available fluorination methods. Current research is intensely focused on overcoming the limitations of traditional reagents, which are often harsh and hazardous, by developing more sustainable and precise strategies.
Development of Sustainable and Green Chemistry Approaches
The push towards environmentally benign chemical processes is a major driver of innovation in fluorine chemistry. nottingham.ac.uk A significant goal is to move away from hazardous reagents and energy-intensive conditions. nottingham.ac.uk One promising avenue is the use of biocatalysis. Enzymes, such as fluorinases, offer a green and efficient way to form carbon-fluorine bonds under mild, aqueous conditions. acs.orgacsgcipr.org The first discovered fluorinase, FlA from Streptomyces cattleya, catalyzes the formation of 5′-fluoro-5′-deoxyadenosine (5′-FDA) from S-adenosyl-L-methionine (SAM) and fluoride (B91410) ion via an SN2 mechanism. acsgcipr.orgacs.org Researchers are now engineering pathways that use fluoroacetate, a product of this natural pathway, as a building block to incorporate fluorine into more complex natural product scaffolds like polyketides. nih.gov Directed evolution is being used to create new-to-nature fluorinating enzymes from non-heme iron enzymes, enabling enantioselective C(sp³)–H fluorination through radical-based mechanisms. nih.gov
Another green approach involves harnessing microbial degradation pathways. Studies on unsaturated per- and polyfluorinated carboxylic acids have shown that the α,β-unsaturation is a key structural feature for biotransformation under anaerobic conditions, proceeding via reductive defluorination or hydrogenation. nih.gov This understanding could inform the design of more readily biodegradable fluorinated compounds. nih.gov Furthermore, multienzyme strategies are being developed for the biocatalytic fluoroalkylation of complex molecules, demonstrating the potential for targeted, green modifications. acs.org
Advancements in Late-Stage Fluorination Strategies
Late-stage fluorination (LSF) is a powerful strategy in drug discovery and development, as it allows for the introduction of fluorine atoms into complex, biologically active molecules at a late step in the synthesis. rsc.orgelsevier.comresearchgate.netrsc.orgapple.com This approach can rapidly generate analogues with potentially improved pharmacological properties, such as bioavailability and metabolic stability. rsc.orgrsc.org
A primary focus of LSF is C–H fluorination, which avoids the need for pre-functionalized substrates, thereby maximizing atom and step economy. nih.govresearchgate.netrsc.org Transition-metal-catalyzed methods, particularly with palladium, have enabled the activation of both C(sp²)–H and C(sp³)–H bonds for fluorination. nih.govrsc.org These reactions often use directing groups to control site-selectivity. nih.gov For instance, a protocol for the direct β-C(sp³)–H fluorination of free carboxylic acids has been developed, highlighting the potential for functionalizing substrates of immediate synthetic utility. chemrxiv.org Radical-based C–H fluorinations offer a complementary approach for undirected functionalization. nih.gov Photoredox catalysis, for example, facilitates the decarboxylative fluorination of aliphatic carboxylic acids under mild, redox-neutral conditions using visible light. organic-chemistry.org
Refinement and Application of Advanced Computational Techniques
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of fluorinated molecules. As synthetic methods become more sophisticated, the need for accurate theoretical models to guide experimental work grows.
Development of Improved Force Fields and Quantum Chemical Models
Accurate molecular simulations rely on well-parameterized force fields. For fluorinated compounds, including hydrofluorocarbons and carboxylic acids, systematic approaches are being developed to optimize force field parameters against experimental data, such as vapor-liquid equilibrium properties. nih.govnist.govresearchgate.net This involves refining parameters for non-bonded interactions (Lennard-Jones and point charges) to better capture the unique electronic effects of fluorine. researchgate.netacs.org For instance, an improved united-atom force field for carboxylic acids has been proposed by determining point charges from ab initio calculations (MP2/6-31+g(d,p)) and fitting Lennard-Jones parameters to experimental data for acetic acid. acs.org
Quantum chemical methods, particularly Density Functional Theory (DFT), are crucial for elucidating electronic structure and predicting reactivity. mdpi.comscienceopen.com Calculations are used to investigate molecular geometries, charge distributions, and frontier molecular orbitals to understand how fluorination impacts a molecule's properties and stability. emerginginvestigators.org Hybrid models that augment graph neural networks with quantum mechanics (ml-QM-GNN) are emerging as powerful tools for predicting chemical reactivity, such as regioselectivity and activation energies. mit.eduarxiv.org These models learn from DFT-derived descriptors, combining the predictive power of machine learning with the physical rigor of quantum chemistry, and can outperform traditional models even with limited training data. arxiv.org
Discovery of Novel Mechanistic Pathways for Chemical Transformations
A deep understanding of reaction mechanisms is fundamental to developing new, more efficient, and selective synthetic methods. Research into the fluorination of molecules like this compound is uncovering complex and sometimes competing reaction pathways.
For electrophilic fluorination using N-F reagents like Selectfluor, the precise mechanism has been a subject of debate, with evidence pointing towards either a single-electron transfer (SET) or a direct SN2 pathway. wikipedia.orgresearchgate.net Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest the SET mechanism is preferred over the SN2 pathway. researchgate.net However, other mechanistic studies, including the use of radical probes in the reaction of glycals with Selectfluor, have found no evidence of radical processes, supporting a non-SET pathway. nih.govsinica.edu.tw
The mechanisms of transition-metal-catalyzed C-H fluorination are also under intense investigation. These reactions can proceed through high-valent metal-fluoride intermediates, and understanding the energetics of steps like reductive elimination is key to overcoming current challenges. chemrxiv.org In photocatalytic systems, such as the hydrofluorination of alkenes, mechanistic studies combining electroanalytical methods and DFT calculations have revealed the involvement of multiple viable intermediates, including both carbocations and high-valent metal-alkyl species. nih.gov The dominant pathway can depend on the specific structure of the alkene substrate. nih.gov
Rational Design of Fluoro-Building Blocks with Tunable Reactivity and Selectivity
Fluorinated building blocks, or synthons, are fundamental to the efficient construction of complex organofluorine compounds. alfa-chemistry.comnih.gov The unique properties imparted by fluorine—such as high electronegativity and specific steric demands—can be harnessed to control reactivity and selectivity in subsequent transformations. scripps.edu
Research is focused on developing new strategies to synthesize novel fluorinated synthons. sciencedaily.combeilstein-journals.org For example, halofluorination of cyclic olefins provides vicinal halofluorides that can be further manipulated, taking advantage of the different leaving group abilities of the halogens. beilstein-journals.org The development of streamlined, "pipeline" strategies for synthesizing fluoroalkenyl arenes from simple starting materials under mild conditions is expanding the synthetic toolbox. acs.org
The concept of "negative fluorine effect" describes how the presence of fluorine can sometimes decrease the expected reactivity, a phenomenon that must be understood for rational synthon design. scripps.edu Conversely, fluorination can also enable unique reactivity; fluorinated carboxylic acids, for instance, have been shown to be powerful building blocks for forming bimolecular self-assembled monolayers, acting as potent hydrogen bond donors where their non-fluorinated analogues fail. nih.gov The strategic placement of fluorine in α,β-unsaturated systems can influence their participation in cycloaddition reactions and other transformations, allowing for fine-tuning of both reactivity and stereochemical outcomes. researchgate.net This ability to rationally design building blocks with predictable and tunable properties is crucial for advancing applications in drug discovery and materials science. nih.govdntb.gov.ua
Data Tables
Table 1: Comparison of Modern Fluorination Strategies This table provides a summary of emerging fluorination methodologies applicable to the synthesis and modification of complex organic molecules.
| Methodology | Fluorine Source | Key Features | Advantages | Challenges | Relevant Compounds |
| Biocatalytic C-H Fluorination | Fluoride Salts (e.g., NaF) | Employs engineered non-heme iron enzymes. nih.gov | High enantioselectivity; mild, aqueous conditions; sustainable. nih.gov | Limited substrate scope; enzyme evolution required. nih.gov | Chiral organofluorides. nih.gov |
| Late-Stage C-H Fluorination | Electrophilic (e.g., Selectfluor) or Nucleophilic (e.g., AgF) | Transition-metal catalyzed (e.g., Pd, Cu); targets C-H bonds directly. nih.govrsc.org | High atom economy; avoids pre-functionalization; suitable for complex molecules. rsc.orgresearchgate.net | Site-selectivity control (directing groups often needed); catalyst development. nih.govchemrxiv.org | Bioactive molecules, carboxylic acids. rsc.orgchemrxiv.org |
| Photoredox Decarboxylative Fluorination | Selectfluor | Visible-light mediated; redox-neutral. organic-chemistry.org | Mild conditions; broad substrate scope for carboxylic acids; operationally simple. organic-chemistry.org | Requires specific photocatalysts. organic-chemistry.org | Aliphatic fluorides from carboxylic acids. organic-chemistry.org |
| Enzymatic Fluoroalkylation | Fluorinated SAM analogues | Multi-enzyme cascade using engineered transferases. acs.orgacs.org | High selectivity; potential for complex molecule modification. acs.orgacs.org | Requires synthesis of fluorinated cofactors. acs.org | Vancomycin analogues. acs.orgacs.org |
Table 2: Applications of Computational Techniques in Fluorine Chemistry This table outlines the use of advanced computational methods in the study of fluorinated compounds.
| Computational Technique | Application Area | Information Gained | Significance |
| Force Field Development | Molecular Dynamics (MD) Simulations | Optimized Lennard-Jones and charge parameters for fluorinated molecules. nih.govnist.govacs.org | Enables accurate prediction of bulk properties (e.g., density, phase equilibria) for materials design. nih.govnist.gov |
| Density Functional Theory (DFT) | Reactivity Prediction & Mechanistic Studies | Electronic structure, reaction energies, transition state geometries, charge distribution. mdpi.comscienceopen.comemerginginvestigators.org | Provides fundamental understanding of reaction pathways (e.g., SET vs. SN2); guides rational catalyst and substrate design. researchgate.netnih.gov |
| Quantum Mechanics-Augmented Neural Networks (ml-QM-GNN) | Reactivity Prediction | Prediction of regioselectivity and activation energies. mit.eduarxiv.org | High predictive accuracy, even with small datasets; improves generalizability to new structures. mit.eduarxiv.org |
| Molecular Docking & QM/MM | Enzymatic Reactions | Substrate binding modes, enzyme-substrate interactions, catalytic mechanisms of fluorinases/dehalogenases. nih.gov | Aids in understanding enzyme specificity and in the rational design of engineered biocatalysts. nih.gov |
Interdisciplinary Research at the Interface of Chemistry and Biological Sciences
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and chemical biology. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a parent compound. "this compound," as a fluorinated derivative of a simple α,β-unsaturated carboxylic acid, stands at a compelling intersection of chemistry and biology, offering potential as a versatile tool for biochemical investigation and as a lead structure in drug discovery.
The presence of the fluorine atom at the C-2 position of the butenoic acid backbone is anticipated to significantly modulate its electronic properties and, consequently, its interactions with biological macromolecules. This strategic fluorination can enhance the compound's acidity and alter its reactivity, making it an intriguing candidate for probing enzymatic mechanisms and for the development of novel therapeutic agents.
Use as a Biochemical Probe
Biochemical probes are essential tools for elucidating the function of proteins and other biomolecules within their native cellular environment. The design of such probes often involves the incorporation of specific chemical motifs that can report on binding events or participate in mechanistic studies. Fluorinated compounds, in particular, are gaining prominence as probes due to the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a sensitive technique for monitoring molecular interactions in complex biological milieu.
While direct studies on this compound as a biochemical probe are not extensively documented, the principles governing the use of similar fluorinated molecules provide a strong rationale for its potential applications. For instance, the fluorine atom can serve as a sensitive reporter group. Changes in the ¹⁹F NMR chemical shift of this compound upon binding to a protein can provide valuable information about the binding event and the local environment of the binding site.
Furthermore, the reactivity of the α,β-unsaturated carbonyl system, modulated by the adjacent fluorine atom, could be exploited for the design of covalent probes. Such probes form a stable covalent bond with a specific amino acid residue, often within the active site of an enzyme, enabling the identification and characterization of the target protein. The electron-withdrawing nature of the fluorine atom can influence the susceptibility of the double bond to nucleophilic attack by amino acid side chains such as cysteine or lysine, a common mechanism for covalent enzyme inhibition.
Role in Drug Discovery and Development
The development of new therapeutic agents is a primary focus of interdisciplinary research. The introduction of fluorine into drug candidates is a well-established strategy to improve their pharmacological profiles, including metabolic stability, binding affinity, and bioavailability. Although this compound is a relatively simple molecule, it represents a valuable building block or fragment for the synthesis of more complex and potent drug candidates.
The potential of this compound in drug discovery can be inferred from the known biological activities of other fluorinated carboxylic acids and α,β-unsaturated systems. For example, fluorinated analogs of natural substrates can act as potent and selective enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these molecules can bind with high affinity to the enzyme's active site, blocking its catalytic activity.
The table below summarizes the biological activities of several fluorinated compounds that share structural motifs with this compound, illustrating the potential therapeutic areas where its derivatives could be explored.
| Compound Class | Example | Biological Target/Activity | Therapeutic Potential |
| Fluorinated Carboxylic Acids | Fluorocitrate | Aconitase inhibitor | Research tool in toxicology |
| α-Fluoro-α,β-unsaturated Esters | Ethyl (Z)-2-fluoro-2-butenoate | Potential enzyme inhibitor | Antimicrobial, Anticancer |
| Fluorinated Fatty Acid Analogs | 2-Fluoro-palmitic acid | Fatty acid metabolism enzymes | Metabolic disorders |
This table presents examples of related compound classes to illustrate the potential applications of this compound and its derivatives based on existing knowledge in the field.
Mechanism of Action in Biological Systems
Understanding the mechanism of action of a bioactive compound at the molecular level is crucial for its development as a therapeutic agent or a research tool. For this compound, its interaction with biological systems would likely be dictated by the interplay between the carboxylic acid group and the fluorinated α,β-unsaturated system.
The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with amino acid residues in a protein's binding pocket. The fluorinated double bond, as previously mentioned, can act as a Michael acceptor, undergoing covalent modification of nucleophilic residues. The specific biological outcome would depend on the identity and function of the protein target.
In the context of enzyme inhibition, this compound could act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding. Alternatively, it could be a mechanism-based inactivator (or "suicide substrate"), where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and irreversibly inactivates the enzyme. The presence of fluorine can be instrumental in stabilizing intermediates in such processes, enhancing the efficiency of inactivation.
Future research into the biological activities of this compound will likely involve screening against various enzymes, particularly those that process small carboxylic acids or are susceptible to covalent modification. Detailed mechanistic studies, employing techniques such as X-ray crystallography and NMR spectroscopy, will be essential to elucidate the precise molecular interactions that underpin its biological effects.
Q & A
Q. What are the common synthetic routes for 2-Fluoro-but-2-enoic acid, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves fluorination of α,β-unsaturated precursors. For example:
- Electrophilic Fluorination : Use of diethylaminosulfur trifluoride (DAST) or Selectfluor™ to introduce fluorine at the α-position. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-fluorination or side reactions .
- Carboxylic Acid Derivatives : Activation of the carboxylic acid group (e.g., via acid chlorides) followed by fluorination using nucleophilic fluoride sources like KF or tetrabutylammonium fluoride (TBAF) .
- Critical Parameters :
- Temperature : Lower temperatures (−20°C to 0°C) minimize decomposition of fluorinating agents.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction efficiency.
- Purification : Column chromatography or recrystallization is essential due to potential byproducts like diastereomers or unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹⁹F NMR : Directly identifies fluorine environment (δ −180 to −220 ppm for α-fluoro carboxylic acids) and confirms regiochemistry .
- ¹H/¹³C NMR : Reveals coupling between fluorine and adjacent protons (e.g., J₃-F ~15–20 Hz for α-fluoro groups) .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C-F stretch (~1100 cm⁻¹) confirm functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer :
- Stereoselective Fluorination : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., organocatalysts) can enforce enantioselectivity. For example, Shi epoxidation-derived catalysts achieve >90% ee in fluorinated analogs .
- Z/E Isomer Separation : Use of chiral stationary phases in HPLC or crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) resolves stereoisomers. The Z-isomer (cis-configuration) is often thermodynamically favored due to intramolecular hydrogen bonding .
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .
Q. How do solvent polarity and reaction temperature influence regioselectivity in fluorination of α,β-unsaturated systems?
- Methodological Answer :
- Solvent Effects :
- Polar Solvents (DMF, DMSO) : Stabilize transition states via solvation, favoring electrophilic fluorination at the α-position.
- Nonpolar Solvents (Toluene) : Promote radical pathways, leading to β-fluorination byproducts .
- Temperature Effects :
- Low Temperatures (−40°C) : Suppress side reactions (e.g., Michael additions) but slow reaction kinetics.
- Room Temperature : Accelerate fluorination but risk over-reaction or decomposition .
Q. How should researchers address discrepancies in reported biological activities of fluorinated butenoic acid derivatives?
- Methodological Answer :
- Data Contradiction Analysis :
- Reproducibility Checks : Verify purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or NMR) across studies .
- Assay Variability : Compare biological testing conditions (e.g., cell lines, incubation times). For example, cytotoxicity in HEK293 vs. HeLa cells may differ due to metabolic variations .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize conflicting activity data .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
